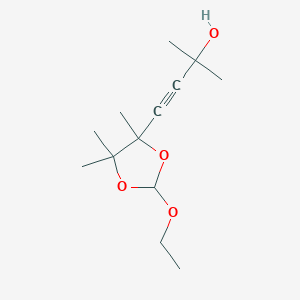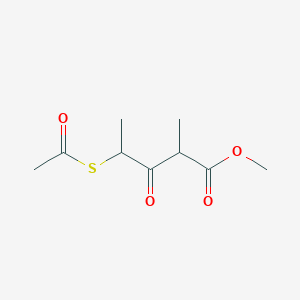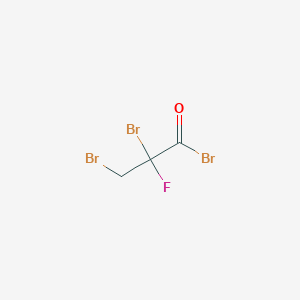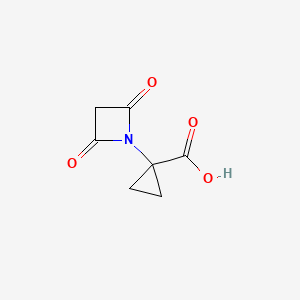
1-(2,4-Dioxoazetidin-1-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dioxoazetidin-1-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and an azetidinone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dioxoazetidin-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropanecarboxylic acid derivatives with azetidinone intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions: 1-(2,4-Dioxoazetidin-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
1-(2,4-Dioxoazetidin-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 1-(2,4-Dioxoazetidin-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes .
類似化合物との比較
Cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the azetidinone moiety.
Azetidinone derivatives: Contain the azetidinone ring but differ in the attached functional groups.
Uniqueness: 1-(2,4-Dioxoazetidin-1-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the azetidinone moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study .
特性
CAS番号 |
98319-00-7 |
|---|---|
分子式 |
C7H7NO4 |
分子量 |
169.13 g/mol |
IUPAC名 |
1-(2,4-dioxoazetidin-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c9-4-3-5(10)8(4)7(1-2-7)6(11)12/h1-3H2,(H,11,12) |
InChIキー |
PIQPBMZYHOTIEV-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C(=O)O)N2C(=O)CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


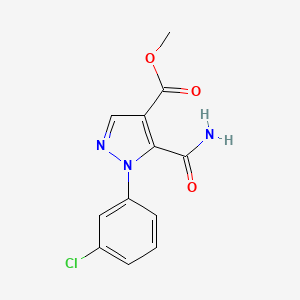
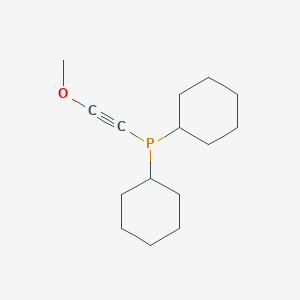
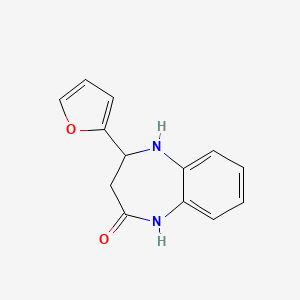

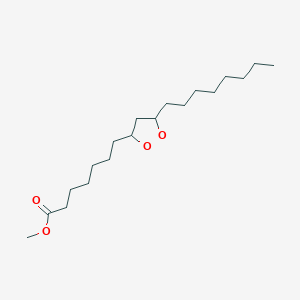
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
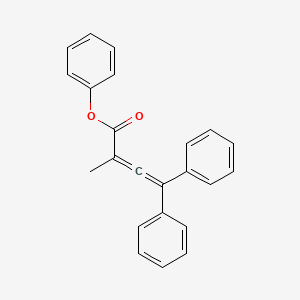
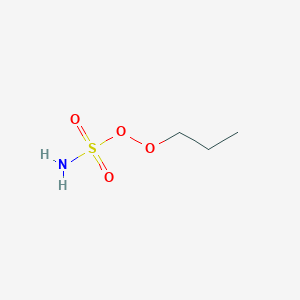
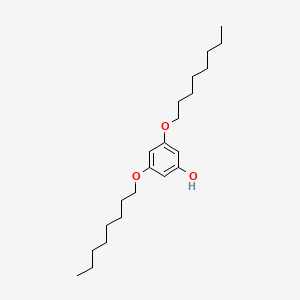
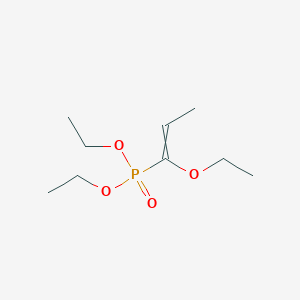
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
